molecular formula C14H16N8O2 B7694354 Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate CAS No. 496018-41-8

Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate

Cat. No. B7694354
CAS RN: 496018-41-8
M. Wt: 328.33 g/mol
InChI Key: JTMODFNUCRYBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate, also known as Etazolate, is an organic compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate is not fully understood. However, it has been proposed that Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. This leads to an increase in the activity of the GABA-A receptor, resulting in anxiolytic and neuroprotective effects.
Biochemical and Physiological Effects
Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to anxiolytic and neuroprotective effects. It has also been shown to decrease the levels of glutamate, which is the main excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological processes. One limitation of using Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate. One direction is the development of more potent and selective GABA-A receptor modulators based on the structure of Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate. Another direction is the investigation of the potential therapeutic applications of Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate in other fields of medicine, such as cardiology and gastroenterology. Additionally, the mechanisms underlying the neuroprotective and anticancer effects of Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate should be further elucidated to identify potential targets for drug development.

Synthesis Methods

Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate is synthesized through a multistep process that involves the reaction of 5-phenyl-2H-tetrazole with ethyl bromoacetate in the presence of a base to form ethyl 5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate. This intermediate compound is then treated with sodium hydride and ethyl iodide to yield Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate.

Scientific Research Applications

Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. In psychiatry, Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate has been studied for its potential use in the treatment of anxiety and depression. In oncology, Ethyl 2-(5-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)-2H-tetrazol-2-yl)acetate has been shown to have anticancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

ethyl 2-[5-[2-(5-phenyltetrazol-2-yl)ethyl]tetrazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8O2/c1-2-24-13(23)10-22-17-12(15-19-22)8-9-21-18-14(16-20-21)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMODFNUCRYBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)CCN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[5-[2-(5-phenyltetrazol-2-yl)ethyl]tetrazol-2-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.